N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide is a Schiff base compound derived from the condensation of an indole derivative and a pyridine-based carbohydrazide. Schiff bases are known for their wide range of biological activities and their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 1-benzyl-1H-indole-3-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction can be catalyzed by acids such as glacial acetic acid to facilitate the formation of the Schiff base .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction would yield the corresponding amine and aldehyde .
Scientific Research Applications
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions and its biological activity.
Materials Science: It can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.
Biological Studies: The compound’s interactions with various biomolecules make it a useful tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or DNA, leading to inhibition or modulation of their activity . The Schiff base moiety allows for coordination with metal ions, which can enhance the compound’s biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide is unique due to its indole moiety, which imparts specific biological activities and chemical properties. The presence of both indole and pyridine rings allows for diverse chemical reactivity and the potential for forming stable metal complexes . This makes it particularly valuable in medicinal chemistry and materials science applications .
Properties
Molecular Formula |
C22H18N4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H18N4O/c27-22(20-11-6-7-13-23-20)25-24-14-18-16-26(15-17-8-2-1-3-9-17)21-12-5-4-10-19(18)21/h1-14,16H,15H2,(H,25,27)/b24-14+ |
InChI Key |
VPJXWSKNLDZQSE-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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